Ethyl 2-methylbenzo[d]oxazole-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)8-5-4-6-9-10(8)15-7(2)12-9/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDOHVDEPCMAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methylbenzo[d]oxazole-7-carboxylate has been investigated for its antimicrobial and anticancer properties. Its structure allows for interaction with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens like Candida albicans and Aspergillus niger.
| Compound | MIC (µg/ml) | Bacterial Strains Tested |
|---|---|---|
| This compound | 1.6 | Candida albicans |
| This compound | 0.8 | Candida tropicalis |
| Control (5-Fluorocytosine) | 3.2 | Aspergillus niger |
- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanisms involve modulation of cell cycle progression and activation of pro-apoptotic pathways.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the synthesis of various industrial chemicals, including dyes and pigments. Its chemical reactivity allows it to serve as an intermediate in the production of more complex molecules.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of oxazole derivatives, this compound was tested against multiple strains of bacteria. The results demonstrated promising antimicrobial activity, suggesting its potential as a lead compound in developing new antibiotics amid rising resistance levels.
Case Study 2: Anticancer Potential
Another study evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that the compound not only inhibited growth but also induced apoptosis through specific molecular pathways, highlighting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism by which Ethyl 2-methylbenzo[d]oxazole-7-carboxylate exerts its effects depends on its specific application. In biological contexts, it may interact with cellular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved can vary, but often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d]oxazole Derivatives
Thiazole and Thiazole Derivatives
Replacing the oxazole oxygen with sulfur yields thiazole analogs, altering electronic properties:
- Ethyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS 1190320-40-1) features a thiazole ring with an amino group at position 2. Its molecular weight is 222.26 g/mol (C₁₀H₁₀N₂O₂S) .
- Ethyl benzo[d]thiazole-5-carboxylate (CAS 677304-89-1) lacks the methyl group, reducing steric hindrance and possibly enhancing reactivity .
Table 2: Thiazole vs. Oxazole Derivatives
Pyrazolo-Oxazole Hybrids
Compounds combining pyrazole and oxazole rings demonstrate distinct reactivity:
- Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate (CAS 2073912-30-6) features a fused pyrazolo-oxazole system. Its smaller molecular weight (182.18 g/mol, C₈H₁₀N₂O₃) and reduced aromaticity may lower thermal stability compared to benzo[d]oxazole derivatives. Such hybrids are valuable in combinatorial chemistry for generating diverse pharmacophores .
Ester Group Variations
Ester substituents influence solubility and metabolic stability:
- Ethyl 2-methoxybenzoate (CAS 7335-26-4) lacks the oxazole ring but shares an ethyl ester group. Its molecular weight (180.20 g/mol, C₁₀H₁₂O₃) and solubility in ethanol highlight the role of ester groups in modulating hydrophobicity .
- Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS 102706-14-9) incorporates a benzodioxole system, with methoxy and diphenyl groups increasing steric bulk (362.38 g/mol, C₂₂H₁₈O₅) .
Biological Activity
Ethyl 2-methylbenzo[d]oxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have highlighted various synthetic strategies that yield this compound with high purity and yield. For instance, the use of oxidative coupling reactions has been documented to effectively produce derivatives with enhanced biological properties .
2. Biological Activities
This compound exhibits a broad spectrum of biological activities, which can be categorized as follows:
Antimicrobial Activity:
- The compound has shown promising antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 25 μg/mL .
Anticancer Activity:
- In vitro studies have revealed that this compound possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory and Analgesic Properties:
- The compound also exhibits anti-inflammatory effects, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
The biological activities of this compound are primarily mediated through its interaction with specific molecular targets. It has been suggested that the compound can bind to key enzymes or receptors, modulating their activity. For example, its antimicrobial action may be linked to the inhibition of DNA gyrase in bacteria, disrupting essential cellular processes .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various benzoxazole derivatives, this compound was found to have an IC50 value of approximately 10 μM against MCF-7 cells. This indicates a moderate level of cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that it inhibited the growth of E. coli and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (μM) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 |
| Escherichia coli | 25 | |
| Anticancer | MCF-7 | ~10 |
| HCT-116 | ~15 | |
| Anti-inflammatory | Human fibroblasts | Not specified |
Table 2: Synthetic Methods Overview
Preparation Methods
Acid-Catalyzed Cyclization
Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) at 80–100°C facilitates cyclization within 4–6 hours, achieving yields of 68–72%. For example:
Key parameters :
-
Molar ratio : 1:1.2 (aminophenol:acylating agent)
-
Catalyst loading : 10–15 wt% PPA
-
Side products : Over-acylation (≤12%) and decarboxylation (≤8%)
Solvent-Free and Green Chemistry Approaches
Recent advances prioritize solvent-free conditions and nanocatalysts to enhance sustainability. A 2025 study demonstrated that nanocrystalline ZnO (10 nm particles) catalyzes the reaction between 2-amino-5-methylphenol and diethyl oxalate at 120°C, achieving 89% yield in 2 hours.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces reaction time to 15–20 minutes with comparable yields (85–88%). This method minimizes thermal degradation, as evidenced by HPLC purity >98%.
Comparative Table: Solvent-Free Methods
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated reactions enable functionalization of preformed benzoxazole intermediates. A 2024 patent disclosed a Suzuki coupling protocol using ethyl 2-bromobenzo[d]oxazole-7-carboxylate and methylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%):
Conditions :
One-Pot Tandem Oxidation-Cyclization
Iron-catalyzed oxidative coupling represents a breakthrough in tandem synthesis. A 2023 study employed FeCl₃·6H₂O (10 mol%) and O₂ as the terminal oxidant to convert ethyl 2-(hydroxyimino)acetate and 2-methylphenol into the target compound in one pot:
Optimized metrics :
Mechanochemical Synthesis Using Ball Milling
Solid-state mechanochemistry eliminates solvent use entirely. A 2024 report achieved 91% yield by milling 2-amino-4-methylphenol and ethyl glyoxylate with KHSO₄ as an accelerator:
Advantages :
-
Energy efficiency : 50% reduction vs. thermal methods
Catalytic System Comparison and Yield Optimization
Table 2: Catalytic Systems for Cyclization
| Method | Catalyst | Temp (°C) | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| Acid-catalyzed | PPA | 90 | 72 | 18 |
| Nanocatalytic | ZnO nanoparticles | 120 | 89 | 45 |
| Palladium coupling | Pd(PPh₃)₄ | 80 | 78 | 22 |
| Iron-catalyzed | FeCl₃ | 25 | 82 | 34 |
| Mechanochemical | KHSO₄ | RT | 91 | N/A |
Key findings :
-
Nanocrystalline ZnO outperforms traditional acids in both yield and reaction rate.
-
Mechanochemical synthesis achieves the highest yield (91%) without solvent.
Crystallographic and Spectroscopic Validation
Single-crystal X-ray diffraction (SC-XRD) confirms the planar benzoxazole core with a dihedral angle of 2.1° between the oxazole and benzene rings. The ethyl ester group adopts a syn-periplanar conformation, stabilizing the structure via intramolecular C–H···O interactions (2.165 Å).
Spectroscopic benchmarks :
Industrial-Scale Production Considerations
For kilogram-scale synthesis, continuous flow reactors paired with Sc(OTf)₃ (2 mol%) reduce batch time by 70% compared to flask-based methods. A 2024 pilot plant trial achieved 86% yield at 10 kg/day throughput, with 99.5% purity after recrystallization .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-methylbenzo[d]oxazole-7-carboxylate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like methyl 3-amino-4-hydroxybenzoate and aryl acids under reflux conditions. For example, refluxing with excess aryl acid for 15 hours followed by ice quenching yields benzoxazole derivatives . To optimize yield, adjust stoichiometry (e.g., aryl acid in excess), solvent choice (DMF for Pd-catalyzed cross-coupling), and reaction time (e.g., 12–24 hours). Purification via silica gel chromatography is critical to isolate the product from by-products .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and ester functionality.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For example, single-crystal X-ray studies at 293 K with R-factors < 0.06 ensure accurate bond-length and angle determination .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass ~245.08 g/mol).
Advanced Research Questions
Q. How can mechanistic insights into the cyclization step of benzoxazole formation be validated experimentally?
- Methodological Answer :
- Isotopic Labeling : Use -labeled reagents to track oxygen incorporation during cyclization.
- Kinetic Studies : Monitor reaction intermediates via time-resolved FT-IR or HPLC-MS to identify rate-determining steps.
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and activation energies, corroborated by experimental data from photochemical studies on analogous systems (e.g., intramolecular cycloadditions in benzo[b]thiophene derivatives) .
Q. How should researchers address low yields due to competing side reactions (e.g., ester hydrolysis or dimerization)?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) with tert-butyl or benzyl groups during synthesis.
- Catalytic Optimization : Use Pd(PPh) (0.03 mmol) for Suzuki-Miyaura couplings to minimize side reactions, as demonstrated in similar carboxylate syntheses .
- By-Product Analysis : Characterize impurities via LC-MS and adjust reaction pH or temperature to suppress their formation.
Q. What strategies are recommended for resolving contradictions in bioactivity data (e.g., antimicrobial assays)?
- Methodological Answer :
- Standardized Protocols : Use CLSI/MIC guidelines for antimicrobial testing to ensure reproducibility. For example, a study on fungal metabolites found no activity (MIC > 64 µg/mL) despite structural similarities to bioactive compounds, highlighting the need for controlled assay conditions .
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. chloro groups) across analogs to identify critical moieties for activity.
- Dose-Response Curves : Validate activity thresholds using triplicate experiments with positive/negative controls.
Data Analysis and Crystallography
Q. How can researchers leverage SHELX software for refining crystal structures of this compound derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution (< 1.0 Å) diffraction data for accurate refinement.
- Twinning Analysis : Apply SHELXD for structure solution in cases of twinned crystals, common in benzoxazole derivatives due to planar geometry .
- Validation Tools : Check ADDSYM in Olex2 to avoid overfitting, ensuring R-factor convergence below 0.05.
Q. What are the common pitfalls in interpreting NMR data for benzoxazole-based compounds, and how can they be mitigated?
- Methodological Answer :
- Signal Overlap : Use -DEPT NMR to distinguish quaternary carbons from CH/CH groups.
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) resolves rotational barriers in ester or methyl groups.
- Solvent Artifacts : Avoid deuterated DMF if residual protons interfere with aromatic signals; use CDCl instead.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
